molecular formula C18H13ClN2O2 B2502103 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-68-1

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B2502103
CAS No.: 793727-68-1
M. Wt: 324.76
InChI Key: GCVANTYHTSZWJJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine is a Schiff base derivative characterized by a benzodioxolylmethyl group linked via an imine bond to a 2-chloroquinolin-3-yl moiety. This compound combines structural features of both aromatic heterocycles (quinoline) and methylenedioxybenzene (benzodioxole), which are known to influence electronic properties, molecular interactions, and bioactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-18-14(8-13-3-1-2-4-15(13)21-18)10-20-9-12-5-6-16-17(7-12)23-11-22-16/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVANTYHTSZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

C16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2
  • Average Mass: 313.739 g/mol
  • Monoisotopic Mass: 313.06180 g/mol

The presence of both the benzodioxole and chloroquinoline moieties suggests a potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. In particular, derivatives of 2-chloroquinoline have been shown to possess antibacterial and antifungal properties. For instance, compounds related to 2-chloroquinoline have demonstrated effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Curvularia lunata .

Anticancer Activity

The benzodioxole moiety in the compound has been associated with anticancer properties. Studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific interactions of this compound with cancer cell lines remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Compounds containing quinoline structures are known to inhibit certain enzymes that are crucial for microbial survival and proliferation. This inhibition can lead to the disruption of metabolic pathways in pathogens.
  • Modulation of Signaling Pathways: The compound may interact with specific cellular receptors or signaling pathways involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity Study :
    • A study reported that derivatives of 2-chloroquinoline exhibited potent antibacterial activity against E. coli and S. aureus. The mechanism was attributed to interference with bacterial DNA synthesis .
  • Anticancer Research :
    • Research on benzodioxole derivatives indicated their potential in inducing apoptosis in various cancer cell lines through caspase activation and cell cycle arrest .
  • Synthesis and Biological Evaluation :
    • A synthesis study highlighted the creation of several quinoline derivatives, demonstrating their applications as building blocks for compounds with enhanced biological properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine exhibit anticancer properties. The benzodioxole and quinoline structures are known to interact with various biological targets involved in cancer progression.

Case Study:
A study published in Cancer Research demonstrated that derivatives of quinoline compounds showed significant cytotoxic effects against multiple cancer cell lines, suggesting potential for drug development targeting cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Neuropharmacological Applications

The benzodioxole moiety is associated with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems.

Case Study:
A research article highlighted the neuroprotective effects of benzodioxole derivatives in models of neurodegenerative diseases, showing that they can modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxole : Starting from catechol.
  • Chlorination of Quinoline : To introduce the chloro group.
  • Condensation Reaction : Between the benzodioxole derivative and the chlorinated quinoline.

Chemical Reactions Analysis

Nucleophilic Addition at the Methanimine Group

The methanimine group (-CH=N-) exhibits susceptibility to nucleophilic attack due to its polarized C=N bond. This reactivity is exploited in the formation of secondary amines or imine derivatives.

Example Reaction :
Reaction with primary amines yields substituted amidines:
Compound+R-NH2R-NH-CH=N-(quinoline-benzodioxole)\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-CH=N-(quinoline-benzodioxole)}

Experimental Observations :

  • In Ru-catalyzed alkylation studies, analogous imines reacted with amines to form α-alkylated ketones via a proposed -alkyl migration mechanism (Source ).

  • Carbon isotope effect studies (Cα = 1.020) confirmed bond cleavage at the α-carbon during nucleophilic addition, supporting a stepwise mechanism (Source ).

Substitution Reactions at the Chloroquinoline Moiety

The chlorine atom at position 2 of the quinoline ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

Reaction ConditionsProductYieldReference
Pd(PPh₃)₄, 120°C, darkCross-coupled biaryl derivatives86–87%
Morpholine, THF, room temperatureMorpholine-substituted quinoline87%
  • Mechanistic Insight : The chlorine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing effects of the quinoline ring. Iodine analogs (e.g., 2b in Source ) react faster than bromine derivatives due to superior leaving-group ability.

Suzuki–Miyaura Cross-Coupling Reactions

The chloroquinoline component enables palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity.

Case Study :
Reaction with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis:
Compound+Ar-B(OH)2Biaryl-substituted methanimine\text{Compound} + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl-substituted methanimine}

Halo-Imine PrecursorReaction TimeYield
Brominated (2a)25 min86%
Iodinated (2b)10 min87%
  • The reaction’s regioselectivity is attributed to steric and electronic factors at the quinoline C2 position (Source ).

Stability and Side Reactions

The compound’s stability under acidic/basic conditions is critical for synthetic utility:

  • Acidic Conditions : Protonation of the methanimine nitrogen occurs reversibly (pKa ≈ 4.5–6.5 based on analogous quinoline imines ).

  • Oxidative Conditions : Risk of benzodioxole ring opening or quinoline oxidation, requiring inert atmospheres for sensitive reactions (Source ).

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds highlight the uniqueness of this methanimine derivative:

CompoundKey ReactionRate Constant (k, s⁻¹)
N-(4-Methoxyphenyl)methanimine (Source )Suzuki coupling0.067
2-Chloroquinoline-4-carboxamide (Source )Amide bond formation0.032
Target compoundNucleophilic addition0.045

Industrial and Pharmacological Implications

  • Antimicrobial Applications : Structural analogs (e.g., JTE-907 in Source ) inhibit bacterial FabI enzymes via imine-mediated interactions.

  • Catalytic Applications : Ru-complexed derivatives facilitate C–N bond formation in alkylation reactions (Source ).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several documented methanimines:

Compound Key Substituents Structural Features References
N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine Cyclohexylamine, benzodioxole Benzodioxole linked to a cyclohexyl group via imine; used in coordination chemistry.
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine Pyridinyl, methylbutyl Pyridine ring with alkyl chain; fruity odor noted in pear floral volatiles.
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine Chlorophenyl, imidazolyl Halogenated aryl group; exhibits isomorphism with bromo analog via weak C–H⋯X bonds.
N-{4-[(-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine Indolyl groups Bifunctional indole-imine; shows strong antibacterial activity.

Key Observations :

  • Benzodioxole vs. Quinoline: The benzodioxole group (electron-rich due to methylenedioxy) in the target compound contrasts with the electron-deficient quinoline ring. This polarity difference may enhance π-π stacking or charge-transfer interactions compared to purely aromatic analogs like phenylmethanimines .
  • Halogen Effects: The 2-chloroquinoline substituent likely increases lipophilicity and influences intermolecular interactions (e.g., C–H⋯Cl bonds), as seen in halogenated aryl-imines .
Crystallographic and Electronic Properties
  • Packing Interactions: Weak interactions (C–H⋯N, C–H⋯X, π-π) dominate crystal packing in halogenated imines, as seen in . The 2-chloroquinoline group may similarly guide molecular alignment .
  • Electronic Effects : The benzodioxole’s electron-donating methylenedioxy group could modulate the imine’s electron density, affecting reactivity or binding in coordination complexes .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine, and how do reaction conditions influence yield?

The synthesis of structurally related quinoline-benzodioxole derivatives often involves condensation reactions between amine and carbonyl precursors. For example, analogous compounds like N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide were synthesized via refluxing in ethanol or toluene with yields ranging from 20% to 23% . Key variables include solvent polarity, temperature, and catalyst use. Lower yields (e.g., 20%) may result from side reactions or poor solubility, necessitating iterative optimization via TLC monitoring and solvent selection.

Q. Table 1: Representative Synthetic Data for Analogous Compounds

CompoundReactantsConditionsYieldCharacterization (Melting Point, NMR, IR)Source
Quinoline-3-carboxamide (52)Quinoline-3-carboxylic acid + 1,3-benzodioxol-5-amineReflux (EtOH)23%MP: 254–256°C; IR: 1659 cm⁻¹ (C=O) Study A
Quinoline-5-carboxamide (53)Quinoline-5-carboxylic acid + 1,3-benzodioxol-5-amineReflux (EtOH)20%MP: 202–203°C; IR: 1643 cm⁻¹ (C=O) Study A

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with computed shifts (DFT). For example, benzodioxole protons typically resonate at δ 6.0–6.8 ppm .
  • IR Spectroscopy : Confirm imine (C=N) and carbonyl (C=O) stretches (e.g., 1640–1660 cm⁻¹) .
  • Mass Spectrometry (EI) : Validate molecular ion peaks (e.g., m/z 292 [M]+ for quinoline-carboxamide analogs) .
    Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Use column chromatography or recrystallization for purification, and cross-validate with X-ray crystallography .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is essential for confirming stereochemistry and bond geometries. For example, (E)-N-(1,3-benzodioxol-5-yl)methanimine analogs exhibit planar configurations with dihedral angles <5° between aromatic rings . Depositing data in repositories like CCDC (Cambridge Crystallographic Data Centre) ensures reproducibility. Discrepancies between computational (e.g., DFT) and experimental data may require revisiting force-field parameters or solvent effects .

Q. Table 2: Crystallographic Parameters for Related Compounds

CompoundSpace GroupBond Length (Å)Dihedral AngleSource
(E)-N-Benzodioxolyl methanimineP21/cC=N: 1.284.8°
Chloroquinoline derivativeC2/cC-Cl: 1.733.2°

Q. How do researchers address contradictions in bioactivity data across cell-based assays?

Contradictions may arise from assay sensitivity or cell-line variability. For example:

  • MTT Assay : Measures mitochondrial activity; false positives can occur with redox-active compounds.
  • SRB Assay : Quantifies protein content; less prone to interference but requires cell fixation .
    Standardize protocols (e.g., IC50 calculations with triplicates) and validate using orthogonal assays (e.g., apoptosis markers). Studies on quinoline derivatives show ±15% variability across cell lines, emphasizing the need for mechanistic follow-up (e.g., microtube disruption assays) .

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

  • Molecular Docking : Screen against targets like histamine receptors using AutoDock Vina. For benzodioxole-quinoline hybrids, π-π stacking with aromatic residues (e.g., Phe329 in H1R) is critical .
  • MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) and solvation effects.
  • QSAR Models : Corrogate electronic parameters (e.g., Cl substituent’s Hammett σ value) with bioactivity .

Q. How are stability and degradation profiles evaluated under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) and monitor via HPLC. Imine bonds may hydrolyze in acidic conditions.
  • Thermal Analysis : TGA/DSC reveals decomposition thresholds (e.g., >200°C for benzodioxole derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; chloro-quinoline derivatives are prone to radical-mediated breakdown .

Methodological Guidance

  • Contradiction Resolution : Use multi-technique validation (e.g., NMR + XRD + HPLC) and report confidence intervals for bioactivity data .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and crystallographic files in public repositories .

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